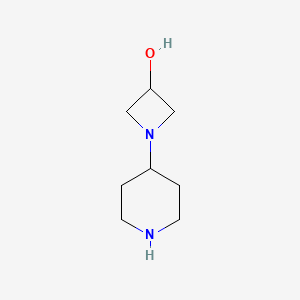

1-(Piperidin-4-yl)azetidin-3-ol

Description

Properties

IUPAC Name |

1-piperidin-4-ylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c11-8-5-10(6-8)7-1-3-9-4-2-7/h7-9,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCWBHMMWDDZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681038 | |

| Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147423-04-8 | |

| Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Piperidin-4-yl)azetidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Piperidin-4-yl)azetidin-3-ol: Technical Profile & Utilization Guide

Executive Summary

1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8) is a specialized diamine scaffold increasingly utilized in modern medicinal chemistry, particularly in the design of PROTAC (Proteolysis Targeting Chimera) linkers and fragment-based drug discovery (FBDD). Its structure features a rigid, strained azetidine ring coupled to a flexible piperidine core, offering a unique vector for solubility enhancement and geometric spacing.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profiles, designed for application scientists and medicinal chemists.

Part 1: Physicochemical Profile

The molecule is characterized by two basic nitrogen centers and a secondary alcohol, creating a high-polarity motif (low LogP) ideal for modulating the lipophilicity of hydrophobic drug payloads.

Table 1: Core Chemical Properties

| Property | Value / Description | Source/Note |

| IUPAC Name | 1-(piperidin-4-yl)azetidin-3-ol | |

| CAS (Free Base) | 1147423-04-8 | [1] |

| CAS (2HCl Salt) | 1537465-19-2 | [2] |

| Molecular Formula | C₈H₁₆N₂O | |

| Molecular Weight | 156.23 g/mol | |

| Exact Mass | 156.1263 | |

| CLogP | -0.5 to -0.8 (Highly Hydrophilic) | Predicted [3] |

| TPSA | 43.7 Ų | Polar Surface Area |

| pKa₁ (Piperidine) | ~10.8 (Secondary Amine) | Estimate based on piperidine |

| pKa₂ (Azetidine) | ~8.5 (Tertiary Amine w/ β-OH) | Lowered by ring strain & OH inductive effect |

| Solubility | High in H₂O, DMSO, MeOH; Low in DCM/Hexane |

Structural Analysis

-

Azetidine Ring : The 4-membered ring introduces significant angle strain (~26 kcal/mol), which influences the basicity of the nitrogen and the metabolic stability of the scaffold. The N-substitution at the piperidine 4-position creates a steric bulk that restricts rotation, providing a semi-rigid linker geometry.

-

3-Hydroxy Group : Positioned on the azetidine, this group serves as a handle for further functionalization (e.g., etherification) or as a polarity anchor to reduce non-specific binding in biological assays.

Part 2: Synthesis & Manufacturing

The most robust route to 1-(piperidin-4-yl)azetidin-3-ol is via reductive amination . This method avoids the competing elimination reactions often seen when attempting nucleophilic substitution on secondary halides.

Graphviz Diagram: Synthetic Pathway

The following diagram outlines the primary synthetic workflow, starting from commercially available N-Boc-4-piperidone.

Caption: Step-wise reductive amination pathway for the synthesis of the target diamine scaffold.

Detailed Experimental Protocol (Reductive Amination)

Objective: Coupling tert-butyl 4-oxopiperidine-1-carboxylate with azetidin-3-ol.

-

Reagent Prep : Dissolve tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) and azetidin-3-ol hydrochloride (1.1 equiv) in anhydrous Dichloroethane (DCE) or Dichloromethane (DCM).

-

Base Addition : Add Diisopropylethylamine (DIPEA, 1.2 equiv) to neutralize the azetidine salt. Stir for 15 minutes at room temperature to ensure formation of the free amine and initial hemiaminal equilibrium.

-

Reduction : Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) portion-wise. STAB is preferred over NaCNBH₃ for its lower toxicity and better selectivity for aldehydes/ketones in the presence of acid-sensitive groups [4].

-

Reaction : Allow to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Look for M+H of Boc-intermediate ~ 257 Da).

-

Workup : Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Deprotection : Dissolve the crude Boc-intermediate in 4M HCl in Dioxane. Stir for 2 hours. Precipitate the product with diethyl ether to yield 1-(piperidin-4-yl)azetidin-3-ol dihydrochloride as a white solid.

Part 3: Reactivity & Stability Profile

Understanding the reactivity of the azetidine ring is crucial for downstream derivatization.

Azetidine Ring Strain & Stability

The azetidine ring is kinetically stable under basic and neutral conditions but can undergo ring-opening polymerization or hydrolysis under harsh acidic conditions or in the presence of strong nucleophiles at elevated temperatures.

-

Guideline: Avoid heating >100°C in strong protic acids.

Orthogonal Functionalization

The molecule possesses two distinct nucleophilic sites (after deprotection) and one electrophilic-susceptible site (hydroxyl).

-

Piperidine Nitrogen (N1') : Highly nucleophilic (secondary amine). Ideal for amide coupling, SₙAr, or reductive amination to attach E3 ligase ligands (e.g., Thalidomide derivatives for PROTACs).

-

Azetidine Hydroxyl (C3-OH) : Can be oxidized to the ketone (Azetidinone) using Swern or Dess-Martin conditions, or alkylated to form ethers. Note that oxidation to the ketone increases the electrophilicity of the azetidine ring, making it more susceptible to hydrolysis.

Graphviz Diagram: Reactivity Logic

Caption: Functionalization vectors and stability risks for the scaffold.

Part 4: Applications in Drug Discovery[1]

PROTAC Linker Design

This scaffold is extensively used as a "rigidified" linker in PROTACs [5].

-

Advantage : The piperidine-azetidine axis provides a defined distance between the Warhead (Target Protein binder) and the E3 Ligase binder.

-

Solubility : The basic nitrogens improve the aqueous solubility of otherwise lipophilic PROTAC complexes.

-

Exit Vector : The 3-OH group can be used to fine-tune the linker's polarity or attach a third functionality (branching).

Fragment-Based Drug Discovery (FBDD)

As a fragment, 1-(piperidin-4-yl)azetidin-3-ol offers a high fraction of sp³ carbons (Fsp³), which correlates with higher clinical success rates by improving solubility and reducing promiscuity compared to flat aromatic fragments.

References

-

CAS Common Chemistry . 1-(4-Piperidinyl)-3-azetidinol.[1] Link

-

MedChemExpress . 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride Product Page. Link

-

PubChem . Compound Summary for 1-(Piperidin-4-yl)azetidin-3-ol. Link

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

- Beshir, A. B., et al. "PROTAC Linkerology: The Role of Linker in PROTAC Drug Discovery." ACS Medicinal Chemistry Letters, 2024. (General context on linker rigidity).

Sources

Physicochemical Characteristics of 1-(Piperidin-4-yl)azetidin-3-ol: A Technical Guide

Executive Summary

1-(Piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8) represents a high-value, sp³-rich scaffold in modern medicinal chemistry. As the industry shifts away from flat, aromatic-heavy structures ("escape from Flatland") to improve clinical success rates, this diamine-alcohol hybrid offers a unique combination of conformational rigidity , metabolic stability , and vectorial versatility .

This guide provides a comprehensive technical analysis of the compound’s physicochemical profile, synthetic accessibility, and strategic application in drug discovery workflows.[1] It is designed for medicinal chemists and process scientists seeking to leverage this motif as a solubilizing linker or a pharmacophore scaffold.

Molecular Architecture & Structural Logic

The molecule is composed of two saturated nitrogen heterocycles linked via a C-N bond, with a hydroxyl handle for further diversification.

Structural Components[1][2][3][4][5]

-

Core A (Azetidin-3-ol): A strained, 4-membered ring containing a secondary alcohol. The ring strain (~26 kcal/mol) confers unique reactivity and rigidity. The 3-hydroxyl group acts as a polar handle and lowers the pKa of the ring nitrogen via the inductive withdrawal (-I) effect.

-

Core B (Piperidine): A 6-membered ring in a chair conformation, providing bulk and a highly basic secondary amine site for salt formation or further coupling.

-

Linkage: The azetidine nitrogen is bonded to the C4 position of the piperidine. This connectivity creates a semi-rigid, rod-like geometry that extends the molecule's reach while maintaining a high fraction of sp³ hybridized carbons (

).

Stereochemical Considerations

While the piperidine ring is achiral at the C4 attachment point (due to symmetry), the azetidine ring is puckered. However, the molecule as a whole is achiral unless substituted further. The 3-hydroxyl group on the azetidine ring can exist in cis or trans relationships relative to substituents on the piperidine if the piperidine is further substituted, but in this parent molecule, it presents a single achiral species.

Physicochemical Profile

The dual-amine nature of this compound creates a complex ionization profile critical for ADME (Absorption, Distribution, Metabolism, Excretion) prediction.

Quantitative Data Summary

| Property | Value / Range | Context |

| Molecular Formula | C₈H₁₆N₂O | - |

| Molecular Weight | 156.23 g/mol | Fragment-like space (<300 Da) |

| Exact Mass | 156.1263 | Monoisotopic |

| H-Bond Donors | 2 | (OH, Piperidine-NH) |

| H-Bond Acceptors | 3 | (OH, Piperidine-NH, Azetidine-N) |

| cLogP | -0.3 to 0.2 | Highly hydrophilic; ideal for lowering lipophilicity |

| TPSA | ~43.7 Ų | Good membrane permeability potential |

| pKa₁ (Piperidine-NH) | 10.8 ± 0.5 | Highly basic; protonated at physiological pH |

| pKa₂ (Azetidine-N) | 7.8 ± 0.5 | Moderated basicity due to 3-OH inductive effect |

| Rotatable Bonds | 1 | High rigidity (C-N bond between rings) |

Solubility & Lipophilicity

The compound exhibits high aqueous solubility (>10 mg/mL in acidic/neutral media) due to its polarity and ability to form a di-cationic species.

-

LogD (pH 7.4): Estimated at -1.5 to -1.0. This suggests the molecule will not passively diffuse through lipid bilayers efficiently unless derivatized, but it is an excellent solubilizing tail for hydrophobic warheads.

-

Salt Forms: Commonly handled as the dihydrochloride (2HCl) or trifluoroacetate (TFA) salt to ensure stability and handling ease as a free-flowing solid.

Synthetic Accessibility & Protocols

The synthesis of 1-(Piperidin-4-yl)azetidin-3-ol typically employs a Reductive Amination strategy, which is preferred over nucleophilic substitution due to the poor nucleophilicity of the bulky secondary amine and potential for elimination side reactions.

Synthesis Workflow (Graphviz)

Figure 1: Standard reductive amination route for the synthesis of the target scaffold.

Detailed Experimental Protocol

Note: This protocol is a generalized standard procedure for linking secondary amines to ketones.

Step 1: Reductive Amination

-

Reagents: N-Boc-4-piperidone (1.0 eq), 3-Hydroxyazetidine HCl (1.0 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (1.0 eq), DCM/MeOH (10:1 v/v).

-

Procedure:

-

Dissolve N-Boc-4-piperidone and 3-Hydroxyazetidine HCl in dry DCM/MeOH.

-

Add Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 30 minutes.

-

Cool to 0°C and add STAB portion-wise (exothermic).

-

Allow to warm to RT and stir for 12-16 hours.

-

-

Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) is usually required to remove unreacted amine.

Step 2: Boc-Deprotection

-

Reagents: 4M HCl in Dioxane or TFA in DCM.

-

Procedure: Dissolve the intermediate in solvent. Add acid at 0°C. Stir at RT for 2 hours.

-

Isolation: Concentrate in vacuo. Triturate with diethyl ether to obtain the hydrochloride salt as a white solid.

Strategic Applications in Drug Discovery

The "sp³-Rich" Advantage

Increasing the fraction of sp³ carbons (

-

Benefit: Improved solubility and reduced non-specific binding compared to flat, aromatic linkers (e.g., biphenyls).

Differential Basicity for Selective Functionalization

The molecule possesses two nucleophilic nitrogen centers with distinct pKa values:

-

Piperidine NH (pKa ~11): Highly basic, sterically accessible. Ideal for amide coupling or sulfonylation to attach the "tail" of the drug.

-

Azetidine N (pKa ~7.8): Less basic, sterically crowded. In the final structure, this nitrogen remains tertiary. However, the 3-hydroxyl group offers a third vector.

-

Strategy: The 3-OH can be converted to a fluoride (using DAST) to modulate pKa further, or oxidized to a ketone for spirocyclization.

-

Bioisosterism

This scaffold serves as a rigidified, polar bioisostere for:

-

4-aminopiperidine: The azetidine ring restricts the conformational freedom of the nitrogen lone pair.

-

Piperazine: It mimics the geometry of piperazine but replaces one nitrogen with a CH-N motif, altering the H-bond acceptor profile.

Handling & Safety Profile

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation.[2] |

| STOT-SE | H335 | May cause respiratory irritation.[2] |

Storage:

-

Hygroscopic solid (especially as HCl salt).

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

Protect from moisture to prevent clumping and hydrolysis of downstream derivatives.

References

-

PubChem. (2025). Compound Summary: 1-(Piperidin-4-yl)azetidin-3-ol.[3][4][5] National Center for Biotechnology Information. Link

-

Burke, E. G., & Schomaker, J. M. (2015).[6] Oxidative allene amination for the synthesis of azetidin-3-ones. Angewandte Chemie International Edition, 54(41), 12097-12101.[6] Link

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link

-

Lead Sciences. (2025). Product Analysis: 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride. Link

-

Williams, R. (2022). pKa Data Compilation. Colorado State University / Organic Chemistry Data. Link

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 1-(Piperidin-4-yl)azetidin-3-ol hydrochloride - Lead Sciences [lead-sciences.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. danabiosci.com [danabiosci.com]

- 6. Oxidative allene amination for the synthesis of azetidin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Piperidin-4-yl)azetidin-3-ol IUPAC nomenclature

Executive Summary

The compound 1-(piperidin-4-yl)azetidin-3-ol (CAS: 1147423-04-8) represents a high-value, sp³-rich scaffold in modern drug discovery. Characterized by a bicyclic diamine core linking a four-membered azetidine ring and a six-membered piperidine ring, this structure serves as a critical intermediate for increasing metabolic stability and solubility in fragment-based drug design (FBDD). This guide provides a definitive breakdown of its nomenclature, a validated synthetic protocol, and an analysis of its physicochemical utility.

Part 1: Structural Deconstruction & IUPAC Nomenclature

Correct nomenclature is not merely a labeling exercise; it defines the hierarchy of chemical reactivity. The name 1-(piperidin-4-yl)azetidin-3-ol is derived systematically according to IUPAC Blue Book recommendations (P-63 and P-62).

Hierarchical Analysis

The naming priority is determined by the Principal Characteristic Group .

-

Principal Group: The hydroxyl group (-OH) has priority over the amine for the suffix. Thus, the parent structure is an alcohol .

-

Parent Hydride: The nitrogen-containing ring bearing the -OH is azetidine .

-

Numbering:

-

Substituent: The piperidine ring is attached to the azetidine nitrogen.

Nomenclature Logic Diagram

The following diagram visualizes the decision tree for deriving the Preferred IUPAC Name (PIN).

Figure 1: Decision logic for IUPAC nomenclature prioritization.

Part 2: Synthetic Accessibility & Protocols

The most robust route to 1-(piperidin-4-yl)azetidin-3-ol is reductive amination . This method avoids the regioselectivity issues often seen in nucleophilic substitution on piperidines and minimizes over-alkylation.

Retrosynthetic Analysis

-

Disconnection: The N1(azetidine)–C4(piperidine) bond.

-

Synthons: Azetidin-3-ol (nucleophile) and 4-Piperidone (electrophile).

-

Protection Strategy: The piperidine nitrogen is a secondary amine and must be protected (e.g., tert-butyl carbamate, Boc) to prevent polymerization.

Validated Protocol: Reductive Amination

Objective: Synthesis of 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)azetidin-3-ol followed by deprotection.

Reagents:

-

N-Boc-4-piperidone (1.0 eq)

-

Azetidin-3-ol hydrochloride (1.1 eq)[5]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (AcOH) (catalytic, pH 5–6)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Dissolve N-Boc-4-piperidone and Azetidin-3-ol HCl in DCE.

-

Add triethylamine (1.1 eq) to liberate the free amine of the azetidine.

-

Add catalytic AcOH. Stir at room temperature for 30–60 minutes to promote iminium ion formation.

-

Checkpoint: Monitor by TLC or LCMS for the disappearance of ketone.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add STAB portion-wise. STAB is preferred over NaCNBH₃ due to lower toxicity and better control over ketone reduction.

-

Allow to warm to room temperature and stir for 12–16 hours.

-

-

Work-up:

-

Quench with saturated aqueous NaHCO₃.[6]

-

Extract with DCM (3x). Dry organics over Na₂SO₄ and concentrate.

-

-

Deprotection (Boc Removal):

-

Dissolve the intermediate in DCM.

-

Add Trifluoroacetic acid (TFA) (10–20 eq) at 0°C.

-

Stir for 2 hours. Concentrate to yield the TFA salt.

-

Purification: Ion-exchange chromatography (SCX-2 cartridge) is recommended to isolate the free base.

-

Reaction Workflow Diagram

Figure 2: Reductive amination pathway for scaffold assembly.

Part 3: Physicochemical Profiling

For medicinal chemists, this scaffold is a "solubility enhancer." The combination of a secondary amine, a tertiary amine, and a secondary alcohol creates a highly polar profile suitable for lowering LogP in lipophilic drug candidates.

Table 1: Estimated Physicochemical Properties

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | 156.23 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | -0.5 to -1.1 | Highly hydrophilic; improves aqueous solubility. |

| pKa (Piperidine NH) | ~10.5 | Ionized at physiological pH (cationic). |

| pKa (Azetidine N) | ~7.5 - 8.5 | Partially ionized; modulates basicity. |

| TPSA | ~52 Ų | Good permeability range (<140 Ų). |

| Fsp³ | 1.0 (100%) | High 3D complexity; reduces "flatness" of molecules. |

Note: Values are derived from structural analogues and computational predictions (e.g., ChemAxon, ACD/Labs).

Part 4: Medicinal Chemistry Applications[4][6][7][8][9][10][11]

The "Rigidified Linker" Concept

Unlike a flexible propyl chain, the 1-(piperidin-4-yl)azetidine system introduces a defined vector. The 4-membered azetidine ring restricts the conformational space of the alcohol, potentially locking it into a bioactive conformation for hydrogen bonding with target proteins.

Key Therapeutic Areas

-

GPCR Ligands: The piperidine nitrogen mimics the basic amine found in neurotransmitters (dopamine, serotonin), making this scaffold popular in CNS targets (e.g., H3 antagonists, Sigma-1 receptor ligands).

-

Kinase Inhibitors: Used as a solvent-exposed tail to improve physical properties of ATP-competitive inhibitors.

-

NLRP3 Inflammasome Inhibitors: Recent studies utilize piperidine-linked scaffolds to improve binding affinity and metabolic stability.

References

-

IUPAC Nomenclature Rules

-

Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Section P-63 (Hydroxy Compounds) and P-62 (Amines).[7]

-

-

Synthetic Methodology (Reductive Amination)

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

-

Medicinal Chemistry Application (NLRP3)

-

"Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor."[3] PubMed Central.

-

-

Scaffold Properties

-

BenchChem Application Note: "Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry."

-

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-yn-1-one | C25H22N6O2 | CID 24821879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]

- 7. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol: A Technical Guide for Medicinal Chemistry

Abstract

This in-depth technical guide details a robust and efficient synthetic pathway for the preparation of 1-(piperidin-4-yl)azetidin-3-ol, a valuable building block in modern drug discovery. The synthesis is strategically designed around the coupling of a protected piperidine precursor with an azetidine-forming reagent, followed by a final deprotection step. This guide provides not only step-by-step experimental protocols but also delves into the underlying chemical principles and rationale behind the chosen methodologies. The content is tailored for researchers, scientists, and drug development professionals, offering practical insights to ensure successful synthesis and purification of this important scaffold.

Introduction: The Significance of the Piperidinyl-Azetidinol Scaffold

The convergence of piperidine and azetidine ring systems, particularly with the inclusion of a hydroxyl group, gives rise to a chemical scaffold of significant interest in medicinal chemistry. The piperidine moiety is a ubiquitous structural motif in a vast array of clinically approved drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a desirable feature in drug design due to its unique conformational rigidity and sp³-rich character, which can enhance binding affinity and metabolic stability.[2][3]

The combination of these two privileged scaffolds in 1-(piperidin-4-yl)azetidin-3-ol creates a versatile building block that can be readily incorporated into more complex molecules to explore new chemical space in drug discovery programs. The hydroxyl group on the azetidine ring provides a convenient handle for further functionalization, allowing for the generation of diverse libraries of compounds for screening against various biological targets. This guide will provide a comprehensive overview of a reliable synthetic route to this valuable intermediate.

Retrosynthetic Analysis and Synthetic Strategy

A logical retrosynthetic analysis of the target molecule, 1-(piperidin-4-yl)azetidin-3-ol (1), suggests a straightforward disconnection at the piperidine nitrogen-azetidine bond. This leads back to a protected 4-aminopiperidine derivative (2) and a suitable C3-synthon for the azetidin-3-ol moiety. A common and effective strategy involves the use of an N-Boc protected 4-aminopiperidine (tert-butyl 4-aminopiperidine-1-carboxylate) as the nucleophile and an epoxide, such as 1-chloro-2,3-epoxypropane (epichlorohydrin), as the electrophilic partner to construct the azetidine ring. The synthesis can thus be divided into three main stages:

-

Synthesis of the Key Precursor: Preparation of tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).

-

Formation of the Protected Intermediate: Synthesis of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate.

-

Deprotection: Removal of the Boc protecting group to yield the final product, 1-(piperidin-4-yl)azetidin-3-ol.

Caption: Retrosynthetic analysis of 1-(Piperidin-4-yl)azetidin-3-ol.

Experimental Protocols

Stage 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine)

There are several reported methods for the synthesis of N-Boc-4-aminopiperidine.[4][5] A common and scalable approach involves the reductive amination of N-Boc-4-piperidone. An alternative route starts from 4-aminopiperidine, which is then protected with a Boc group. For the purpose of this guide, we will outline a procedure starting from commercially available 4-aminopiperidine.

Protocol 1: Boc Protection of 4-Aminopiperidine

| Reagent | MW | Amount | Moles | Equivalents |

| 4-Aminopiperidine | 100.16 | 10.0 g | 0.10 | 1.0 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 24.0 g | 0.11 | 1.1 |

| Triethylamine (Et₃N) | 101.19 | 15.2 mL | 0.11 | 1.1 |

| Dichloromethane (DCM) | - | 200 mL | - | - |

Procedure:

-

To a stirred solution of 4-aminopiperidine (10.0 g, 0.10 mol) and triethylamine (15.2 mL, 0.11 mol) in dichloromethane (200 mL) at 0 °C (ice bath), add a solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (50 mL) dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-10% methanol in dichloromethane) to afford tert-butyl 4-aminopiperidine-1-carboxylate as a white solid.

Stage 2: Synthesis of tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate

This stage involves the nucleophilic attack of the N-Boc-4-aminopiperidine on 1-chloro-2,3-epoxypropane (epichlorohydrin). The reaction proceeds via an initial epoxide ring-opening, followed by an intramolecular cyclization to form the azetidine ring.

Protocol 2: Azetidine Ring Formation

| Reagent | MW | Amount | Moles | Equivalents |

| N-Boc-4-aminopiperidine | 200.28 | 10.0 g | 0.05 | 1.0 |

| 1-Chloro-2,3-epoxypropane | 92.52 | 4.6 mL | 0.06 | 1.2 |

| Isopropanol | - | 100 mL | - | - |

| Sodium hydroxide (50% aq. soln.) | 40.00 | As needed | - | - |

Procedure:

-

Dissolve N-Boc-4-aminopiperidine (10.0 g, 0.05 mol) in isopropanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

-

Add 1-chloro-2,3-epoxypropane (4.6 mL, 0.06 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4-6 hours.

-

Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add 50% aqueous sodium hydroxide solution dropwise to induce the intramolecular cyclization, maintaining the temperature below 10 °C. The pH should be adjusted to >12.

-

Stir the mixture at room temperature for an additional 12-16 hours.

-

Extract the product with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of 0-15% methanol in dichloromethane) to yield tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate as a viscous oil or low-melting solid.

Caption: Overall synthetic workflow for 1-(Piperidin-4-yl)azetidin-3-ol.

Stage 3: Deprotection of the Boc Group

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine of the piperidine ring. This is typically achieved under acidic conditions.

Protocol 3: Boc Deprotection

| Reagent | MW | Amount | Moles | Equivalents |

| tert-Butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate | 256.35 | 10.0 g | 0.039 | 1.0 |

| Trifluoroacetic acid (TFA) | 114.02 | 20 mL | - | - |

| Dichloromethane (DCM) | - | 100 mL | - | - |

Procedure:

-

Dissolve tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate (10.0 g, 0.039 mol) in dichloromethane (100 mL) and cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (20 mL) dropwise to the stirred solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC until the starting material is no longer visible.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous solution of sodium carbonate or 2M sodium hydroxide.

-

Extract the aqueous layer with dichloromethane (4 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(piperidin-4-yl)azetidin-3-ol as a solid or viscous oil. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Data

The structure of the final product, 1-(piperidin-4-yl)azetidin-3-ol, should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the piperidine and azetidine ring protons. The methine proton of the azetidinol ring (CH-OH) is expected to appear as a multiplet. The protons adjacent to the nitrogen atoms will also be present. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. The carbon bearing the hydroxyl group in the azetidine ring will be in the characteristic range for a secondary alcohol. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound. |

Applications in Drug Discovery

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility has been demonstrated in the development of inhibitors for various enzymes and receptors. The piperidine nitrogen can be functionalized to introduce diverse substituents, while the azetidinol hydroxyl group can be modified to modulate potency and pharmacokinetic properties. This scaffold has been explored in the context of developing treatments for a variety of diseases, including cancer, infectious diseases, and central nervous system disorders.[1][2][6]

Conclusion

This technical guide has provided a detailed and practical synthetic route for the preparation of 1-(piperidin-4-yl)azetidin-3-ol. The described three-stage process, involving the synthesis of a key N-Boc-protected piperidine precursor, formation of the azetidine ring, and a final deprotection step, is a reliable and scalable method for obtaining this valuable building block. The experimental protocols are designed to be robust and reproducible, and the underlying chemical principles have been explained to provide a comprehensive understanding of the synthesis. The availability of this versatile scaffold will undoubtedly continue to facilitate the discovery and development of novel therapeutic agents.

References

- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]

-

PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

-

Taylor & Francis Online. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

ResearchGate. Azetidines of pharmacological interest | Request PDF. [Link]

-

National Center for Biotechnology Information. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

-

ResearchGate. Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

pubs.acs.org. Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

link.springer.com. Recent advances in piperidones as privileged scaffolds for drug discovery and development. [Link]

-

Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

-

ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry. [Link]

-

CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

-

PubMed. Azetidines of pharmacological interest. [Link]

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

PubMed. Piperidin-4-one: the potential pharmacophore. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Formation of 1-(Piperidin-4-yl)azetidin-3-ol

Abstract

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a pivotal structural motif in contemporary medicinal chemistry, prized for its role as a saturated, conformationally restricted building block in the design of novel therapeutics. Its unique three-dimensional geometry allows for precise vectoral presentation of substituents, making it an attractive isostere for various functional groups in drug candidates. This technical guide provides an in-depth analysis of the predominant synthetic methodologies for its construction, with a primary focus on the mechanistic intricacies of the reaction between N-protected 4-aminopiperidine and epichlorohydrin. We will dissect the key mechanistic steps, including nucleophilic epoxide ring-opening and subsequent intramolecular cyclization, offering field-proven insights into process control and optimization. Furthermore, an alternative, mechanistically distinct route via reductive amination is presented and compared, providing researchers and drug development professionals with a comprehensive understanding of the strategic choices involved in accessing this valuable molecule.

Introduction: The Strategic Importance of the Azetidine Moiety

In the landscape of drug discovery, the quest for novel chemical matter with improved pharmacological profiles is perpetual. Saturated heterocyclic rings are of paramount importance as they offer a departure from the flat, aromatic structures that have historically dominated medicinal chemistry, providing access to new regions of chemical space. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a particularly valuable scaffold.[1] Its inherent ring strain (approx. 25.4 kcal/mol) endows it with unique reactivity while remaining significantly more stable and easier to handle than its three-membered aziridine counterpart.[1]

The incorporation of an azetidine, specifically the 1-(piperidin-4-yl)azetidin-3-ol moiety, into a drug candidate can confer several advantageous properties:

-

Improved Physicochemical Properties: It can enhance aqueous solubility and modulate lipophilicity (logP), which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Conformational Rigidity: The constrained nature of the azetidine ring reduces the number of accessible conformations, which can lead to higher binding affinity and selectivity for a biological target.

-

Novel Exit Vectors: The scaffold provides well-defined exit vectors from the piperidine core, allowing for systematic exploration of structure-activity relationships (SAR).

Despite its desirability, the synthesis of azetidines is not trivial due to the enthalpic penalty associated with forming a strained four-membered ring. This guide will illuminate the most robust and mechanistically understood pathways to overcome these challenges.

Primary Synthetic Pathway: The Epichlorohydrin Route

The most prevalent and industrially scalable synthesis of 1-(piperidin-4-yl)azetidin-3-ol proceeds via the reaction of a 4-aminopiperidine derivative with epichlorohydrin. This convergent approach is favored due to the low cost of the starting materials and the reliability of the transformation.[2] The overall strategy involves three critical stages: protection of the piperidine nitrogen, construction of the azetidine ring, and final deprotection.

Rationale for Piperidine N-Protection

The piperidine ring contains a secondary amine that is more nucleophilic than the primary amine at the 4-position (due to steric hindrance at the 4-position and the potential for the secondary amine to participate in intermolecular side reactions). To ensure selective reaction at the desired 4-amino group, the piperidine nitrogen must first be protected. The tert-butoxycarbonyl (Boc) group is the protector of choice for this transformation due to its stability under the basic conditions required for azetidine formation and its clean, acid-labile removal.[3] The starting material is therefore commercially available or readily synthesized tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine).[4][5]

Detailed Mechanism of Formation

The core of the synthesis is a two-step sequence involving nucleophilic attack on epichlorohydrin followed by an intramolecular cyclization.

Step 1: Nucleophilic Epoxide Ring-Opening

The first mechanistic step is the SN2 reaction between the primary amino group of N-Boc-4-aminopiperidine and epichlorohydrin. The amine's lone pair of electrons acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring.

-

Causality of Regioselectivity: The attack preferentially occurs at the terminal, less sterically hindered carbon of the epoxide. This regioselectivity is a hallmark of SN2 reactions with epoxides under neutral or basic conditions. This attack leads to the opening of the strained three-membered ring to form a stable chlorohydrin intermediate: tert-butyl 4-((3-chloro-2-hydroxypropyl)amino)piperidine-1-carboxylate .[6] This reaction is typically carried out in a protic solvent like methanol or ethanol at elevated temperatures.

Step 2: Base-Mediated Intramolecular Cyclization

The formation of the strained azetidine ring is an intramolecular SN2 reaction.[7] This step is critically dependent on the presence of a base, such as sodium hydroxide or potassium hydroxide.

-

Role of the Base: The base serves to deprotonate the hydroxyl group of the chlorohydrin intermediate, forming a more nucleophilic alkoxide. However, the primary role in this specific transformation is often to deprotonate the secondary amine, increasing its nucleophilicity for the subsequent cyclization. The nitrogen atom then attacks the carbon atom bearing the chlorine, displacing the chloride leaving group and forming the four-membered ring.[8]

-

Driving Force: The formation of the azetidine ring, despite its inherent strain, is driven by the favorability of this intramolecular cyclization (a 4-exo-tet cyclization), which is kinetically preferred over competing intermolecular reactions, especially under dilute conditions.

Step 3: Deprotection

The final step is the removal of the Boc protecting group to yield the target compound. This is achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or by treatment with hydrochloric acid (HCl) in an alcohol or dioxane.[9] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable carbocation (tert-butyl cation) and carbon dioxide.

Visualizing the Mechanism

Caption: High-level workflow for the synthesis of 1-(Piperidin-4-yl)azetidin-3-ol.

Caption: Mechanistic steps for the core azetidine ring construction.

Experimental Protocol and Self-Validation

A robust protocol must include in-process checks to validate the successful formation of intermediates and the final product.

Protocol: Synthesis of tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate

-

Reaction Setup: To a solution of N-Boc-4-aminopiperidine (1.0 eq) in methanol (5-10 volumes), add epichlorohydrin (1.1 eq).

-

Ring Opening: Heat the mixture to reflux (approx. 65°C) and stir for 12-18 hours.

-

Self-Validation Check 1: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting amine and the formation of a new, more polar spot corresponding to the chlorohydrin intermediate.

-

-

Cyclization: Cool the reaction mixture to room temperature. Add a solution of sodium hydroxide (2.0-3.0 eq) in water portion-wise, maintaining the temperature below 30°C.

-

Workup: Stir the mixture at room temperature for 6-12 hours.

-

Self-Validation Check 2: Monitor by LC-MS for the disappearance of the chlorohydrin intermediate and the appearance of the protected product.

-

-

Extraction & Purification: Concentrate the reaction mixture under reduced pressure to remove methanol. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel if necessary.

-

Self-Validation Check 3: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.

-

Alternative Synthetic Pathway: Reductive Amination

An alternative and mechanistically different approach is the reductive amination between a piperidin-4-one derivative and azetidin-3-ol.[10][11] This method is advantageous when the requisite starting materials are readily available and offers mild reaction conditions.

Mechanistic Overview

This reaction proceeds in two main stages, often in a single pot:

-

Iminium Ion Formation: The secondary amine of azetidin-3-ol reacts with the ketone of N-Boc-piperidin-4-one. This condensation, often catalyzed by a mild acid (like acetic acid), forms a water molecule and a key electrophilic intermediate, the iminium ion.

-

Reduction: A hydride-based reducing agent is then used to reduce the C=N double bond of the iminium ion. A critical aspect of this step is the choice of reducing agent.

-

Causality of Reagent Choice: Sodium triacetoxyborohydride (NaBH(OAc)₃) is particularly well-suited for this transformation. It is mild enough not to reduce the starting ketone but is sufficiently reactive to reduce the iminium ion as it forms. This selectivity allows for a one-pot procedure where the ketone, amine, and reducing agent can be combined.

-

Visualizing the Reductive Amination Workflow

Caption: Key stages in the reductive amination synthesis pathway.

Data Summary and Pathway Comparison

The choice of synthetic route depends on factors like scale, cost, and available starting materials. Below is a comparative summary.

| Feature | Epichlorohydrin Route | Reductive Amination Route |

| Starting Materials | N-Boc-4-aminopiperidine, Epichlorohydrin | N-Boc-piperidin-4-one, Azetidin-3-ol |

| Reagent Cost | Generally lower (Epichlorohydrin is a bulk chemical) | Can be higher (Azetidin-3-ol is a more specialized reagent) |

| Number of Core Steps | Two (Ring opening, Cyclization) | One (One-pot reductive amination) |

| Key Intermediate | Chlorohydrin | Iminium Ion |

| Byproducts | NaCl / KCl, potential dimers | Borate salts, water |

| Scalability | Well-established for large-scale synthesis | Good, often used in medicinal chemistry scale-up |

| Primary Mechanistic Driver | Intramolecular SN2 displacement | Hydride reduction of an iminium ion |

Conclusion

The synthesis of 1-(piperidin-4-yl)azetidin-3-ol is a prime example of strategic chemical synthesis, where an understanding of reaction mechanisms directly informs process design and optimization. The epichlorohydrin route stands as the most robust and economically viable method for large-scale production, relying on a classical sequence of nucleophilic addition and intramolecular cyclization. The causality is clear: selective SN2 attack at the less hindered carbon of the epoxide, followed by a base-promoted, kinetically favored intramolecular SN2 reaction to form the strained azetidine ring. The reductive amination pathway offers a milder, elegant alternative, particularly suited for library synthesis and smaller scale work, driven by the in-situ formation and selective reduction of an iminium ion. For researchers, scientists, and drug development professionals, a firm grasp of these distinct mechanisms is essential for troubleshooting, optimizing, and ultimately selecting the most appropriate synthetic strategy to access this critical building block for the next generation of therapeutics.

References

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

Couty, F., & Evano, G. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

-

Aniline, D., & Pennington, F. C. (1964). Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks. [Link]

-

Laguerre, M., Boyer, C., & Léger, J. M. (1989). New investigations of the reaction of epichlorohydrin with hindered amines: X-ray and NMR analyses. Canadian Journal of Chemistry. [Link]

-

Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

-

Kumar, V., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tcichemicals.com [tcichemicals.com]

- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 5. 4-N-BOC-Aminopiperidine | 73874-95-0 [chemicalbook.com]

- 6. scholarworks.uni.edu [scholarworks.uni.edu]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]

- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Strategic Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol

Executive Summary

The 1-(piperidin-4-yl)azetidin-3-ol moiety (CAS 1147423-04-8) represents a privileged bicyclic scaffold in modern medicinal chemistry, particularly within the development of Janus kinase (JAK) inhibitors and GPCR modulators. Its structural value lies in the rigid sp³-rich geometry of the azetidine ring coupled with the versatile piperidine linker, offering precise vector positioning for hydrogen bond donors/acceptors.

This guide details the Reductive Amination strategy, the industry-standard approach for synthesizing this core. Unlike nucleophilic displacement routes, which often suffer from elimination side reactions and poor atom economy, reductive amination offers a convergent, high-yielding pathway with mild conditions.

Part 1: Strategic Retrosynthesis

To design a robust synthesis, we must deconstruct the target into stable, commercially viable precursors. The critical disconnection is the C–N bond linking the azetidine nitrogen to the piperidine C4 position.

Retrosynthetic Logic

-

Disconnection: The C(piperidine)–N(azetidine) bond.

-

Synthons:

-

Nucleophile: An azetidine core with a free secondary amine.

-

Electrophile: A piperidine core with a C4 ketone functionality.

-

-

Protection Strategy: The piperidine nitrogen requires orthogonal protection (typically tert-butyloxycarbonyl, Boc) to prevent polymerization and ensure regioselectivity at the azetidine nitrogen.

Figure 1: Retrosynthetic breakdown of the 1-(piperidin-4-yl)azetidin-3-ol core into its constituent commercially available building blocks.

Part 2: Deep Dive – Key Starting Materials

Success in organic synthesis is determined before the first reagent is added—it starts with the quality and selection of starting materials (SMs).

SM 1: Azetidin-3-ol Hydrochloride (The Nucleophile)

-

CAS: 18621-18-6[1]

-

Role: Provides the strained 4-membered ring and the hydroxyl handle for further functionalization.

Technical Insight – Salt vs. Free Base: While the free base of azetidin-3-ol exists, it is hygroscopic and prone to degradation. The hydrochloride salt is the preferred starting material due to its crystallinity, long-term stability, and ease of handling.

-

Operational Note: When using the HCl salt in reductive amination, you must include a neutralizing base (e.g., Triethylamine or DIPEA) or rely on the buffering capacity of the reaction system (e.g., Sodium Acetate/Acetic Acid) to liberate the reactive free amine species in situ.

SM 2: tert-Butyl 4-oxopiperidine-1-carboxylate (The Electrophile)

-

Common Name: N-Boc-4-piperidone[2]

-

CAS: 79099-07-3[3]

-

Role: Acts as the carbonyl electrophile. The Boc group protects the piperidine nitrogen, preventing self-condensation.

Technical Insight – Hydrate Formation: Commercial N-Boc-4-piperidone often exists as a hydrate (gem-diol) or contains significant water content.

-

Process Control: For optimal imine formation, ensure the material is dry. If the hydrate is suspected, azeotropic distillation with toluene prior to reaction is a recommended purification step to drive the equilibrium toward the reactive ketone form.

SM 3: The Reducing Agent

-

Selection: Sodium Triacetoxyborohydride (STAB) (CAS: 56553-60-7).

-

Causality: We select STAB over Sodium Cyanoborohydride (NaBH₃CN) or Sodium Borohydride (NaBH₄) for three reasons:

-

Selectivity: STAB reduces imines/iminiums much faster than it reduces ketones. This minimizes the formation of the N-Boc-4-hydroxypiperidine byproduct.

-

Safety: It avoids the generation of toxic cyanide byproducts associated with NaBH₃CN.

-

Stability: It is stable in the presence of weak acids (acetic acid), which are required to catalyze imine formation.

-

Part 3: Experimental Protocol (Reductive Amination)

This protocol describes the coupling of Azetidin-3-ol HCl and N-Boc-4-piperidone.

Reagents & Stoichiometry Table

| Component | Equiv. | Role | Critical Parameter |

| Azetidin-3-ol HCl | 1.0 | Nucleophile | Limiting reagent. |

| N-Boc-4-piperidone | 1.1 - 1.2 | Electrophile | Slight excess drives conversion. |

| Sodium Triacetoxyborohydride (STAB) | 1.4 - 1.5 | Reductant | Add after imine formation equilibrium. |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst | Maintains pH ~5-6 for iminium ion formation. |

| Dichloromethane (DCM) or 1,2-DCE | Solvent | 0.1 M - 0.2 M | Anhydrous conditions preferred. |

| Triethylamine (TEA) | 1.0 | Base | Neutralizes the HCl salt of the azetidine. |

Step-by-Step Methodology

Phase 1: In Situ Neutralization & Imine Formation

-

Charge a clean, dry reaction vessel with Azetidin-3-ol HCl (1.0 equiv) and anhydrous DCM (or 1,2-Dichloroethane).

-

Add Triethylamine (1.0 equiv) and stir at room temperature for 15–30 minutes. This liberates the free amine.

-

Add N-Boc-4-piperidone (1.1 equiv) followed by Acetic Acid (1.5 equiv).

-

Critical Step: Stir the mixture for 30–60 minutes before adding the reducing agent.

-

Why? This "aging" period allows the equilibrium to shift toward the imine/iminium intermediate. Adding the reductant too early can lead to direct reduction of the ketone (impurity formation).

-

Phase 2: Reduction 5. Cool the mixture to 0°C (optional, but improves selectivity). 6. Add STAB (1.4 equiv) portion-wise over 10 minutes.

- Observation: Mild gas evolution (hydrogen) may occur; ensure proper venting.

- Allow the reaction to warm to room temperature and stir for 12–16 hours.

Phase 3: Work-up & Isolation 8. Quench the reaction by adding saturated aqueous NaHCO₃ (sodium bicarbonate) until pH > 8. This neutralizes the acid and decomposes excess borohydride. 9. Extract the aqueous layer with DCM (3x). 10. Combine organic layers, dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure. 11. Purification: The crude material is typically a viscous oil or semi-solid. Purification via flash column chromatography (MeOH/DCM gradient) yields the 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)azetidin-3-ol .

Phase 4: Deprotection (Optional/Downstream)

-

If the free piperidine is required immediately, treat the N-Boc intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) to yield the final target 1-(piperidin-4-yl)azetidin-3-ol .

Process Workflow Diagram

Figure 2: Operational workflow for the reductive amination process.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394724, 1-(Piperidin-4-yl)azetidin-3-ol. Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry.

-

ChemRxiv (2016). A Single-Step Synthesis of Azetidine-3-amines. (Context on azetidine reactivity). Retrieved from [Link]

Sources

The Emergence of 1-(Piperidin-4-yl)azetidin-3-ol Derivatives: A Technical Guide for Drug Discovery

Introduction: A Scaffold of Untapped Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both unique three-dimensional diversity and favorable physicochemical properties is perpetual. The 1-(piperidin-4-yl)azetidin-3-ol core represents a compelling, yet underexplored, scaffold that merges the conformational rigidity of the azetidine ring with the versatile substitution possibilities of the piperidine moiety. This combination presents a unique opportunity to orient chemical functionalities in vectors not readily accessible by more conventional ring systems. The embedded hydroxyl group on the azetidine ring provides a crucial hydrogen bonding feature, while the secondary amine of the piperidine allows for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties. This guide aims to provide a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationship (SAR) considerations for the discovery of novel 1-(piperidin-4-yl)azetidin-3-ol derivatives, tailored for researchers and professionals in drug development.

Strategic Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol Derivatives

The synthesis of this scaffold requires a modular and robust approach to allow for the exploration of a diverse chemical space. A common strategy involves the initial separate construction of the piperidine and azetidin-3-ol moieties, followed by their coupling.

Core Synthesis of 1-(Piperidin-4-yl)azetidin-3-ol

The parent scaffold, 1-(piperidin-4-yl)azetidin-3-ol, serves as a crucial starting material for further derivatization. Its CAS number is 1147423-04-8.[1] A plausible and efficient synthetic route is outlined below. This protocol is designed as a self-validating system, with clear checkpoints for characterization.

Experimental Protocol: Synthesis of Boc-protected 1-(Piperidin-4-yl)azetidin-3-ol

-

Step 1: Synthesis of 1-Boc-4-oxopiperidine. Commercially available 4-piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (Boc)2O in the presence of a base such as triethylamine in a suitable solvent like dichloromethane (DCM) at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous solutions to remove salts and excess reagents, followed by drying and concentration to yield 1-Boc-4-oxopiperidine.

-

Step 2: Reductive Amination with Azetidin-3-ol. 1-Boc-4-oxopiperidine is then subjected to reductive amination with azetidin-3-ol hydrochloride. The reaction is typically carried out in a protic solvent like methanol or ethanol, using a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB). The pH is maintained slightly acidic to facilitate iminium ion formation. Progress is monitored by TLC or LC-MS.

-

Step 3: Purification. The crude product is purified by column chromatography on silica gel to afford the Boc-protected 1-(piperidin-4-yl)azetidin-3-ol.

Characterization: The structure of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry to ensure purity and structural integrity before proceeding to derivatization.

Derivatization Strategies

With the core scaffold in hand, diversification can be achieved through reactions targeting the piperidine nitrogen.

Experimental Protocol: N-Acylation of the Piperidine Moiety

-

To a solution of Boc-protected 1-(piperidin-4-yl)azetidin-3-ol in an aprotic solvent such as DCM or N,N-dimethylformamide (DMF), add a base (e.g., triethylamine or diisopropylethylamine).

-

Slowly add the desired acylating agent (e.g., an acid chloride or a carboxylic acid in the presence of a coupling agent like HATU or EDC/HOBt) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions to remove byproducts and unreacted starting materials.

-

Purify the product by column chromatography or recrystallization.

-

Finally, remove the Boc protecting group using an acid such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane to yield the desired N-acyl derivative.

This modular approach allows for the rapid generation of a library of compounds with diverse functionalities on the piperidine nitrogen.

Caption: General synthetic scheme for 1-(piperidin-4-yl)azetidin-3-ol derivatives.

Biological Evaluation: Uncovering Pharmacological Potential

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a versatile starting point for developing inhibitors for a range of biological targets, particularly kinases and G-protein coupled receptors (GPCRs), where the piperidine moiety can be functionalized to interact with specific binding pockets. A tiered screening approach is recommended to efficiently identify promising lead compounds.

Primary Screening: Kinase Inhibition Assays

Given that many piperidine-containing compounds have been identified as kinase inhibitors, a primary screen against a panel of relevant kinases is a logical starting point.[2][3]

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against AKT)

-

Prepare a stock solution of the test compound in DMSO.

-

In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP.

-

Add the test compound at various concentrations.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence to determine the extent of peptide phosphorylation.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.

Secondary Screening: Cellular Assays

Compounds showing promising activity in primary biochemical assays should be advanced to cell-based assays to assess their efficacy in a more physiologically relevant context.

Experimental Protocol: Cellular Proliferation Assay (e.g., in PC-3 prostate cancer cells)

-

Seed PC-3 cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with the test compound at various concentrations for 72 hours.

-

Add a viability reagent (e.g., MTT or CellTiter-Glo) and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence to determine the number of viable cells.

-

Calculate the GI50 value, which is the concentration of the compound that causes 50% growth inhibition.

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-(piperidin-4-yl)azetidin-3-ol scaffold allows for the elucidation of the structure-activity relationship, guiding the optimization of lead compounds. The key areas for modification are the piperidine nitrogen and the azetidine hydroxyl group.

Impact of Piperidine N-Substitution

The substituent on the piperidine nitrogen is a critical determinant of biological activity and selectivity. By introducing a variety of functional groups, one can probe the steric and electronic requirements of the target's binding site.

| Compound ID | Piperidine N-Substituent (R) | Kinase IC50 (nM) | Cellular GI50 (µM) |

| 1a | -H | >10,000 | >50 |

| 1b | -C(O)CH3 | 5,200 | 25.3 |

| 1c | -C(O)Ph | 850 | 8.1 |

| 1d | -C(O)-(4-chlorophenyl) | 120 | 1.2 |

| 1e | -SO2Ph | 2,300 | 15.7 |

Table 1: Hypothetical SAR data for N-substituted 1-(piperidin-4-yl)azetidin-3-ol derivatives against a target kinase.

From the hypothetical data in Table 1, a clear trend emerges where an N-acyl group is preferred over a free amine or a sulfonyl group. Furthermore, the addition of an electron-withdrawing group to the phenyl ring of the benzoyl substituent significantly enhances potency, suggesting a potential interaction with a specific sub-pocket of the kinase active site.

Caption: Impact of piperidine N-substituent on biological activity.

Role of the Azetidine-3-ol Moiety

The 3-hydroxyl group of the azetidine ring is a key pharmacophoric feature, likely involved in hydrogen bonding interactions with the target protein. Modification or removal of this group can provide valuable insights into its importance.

| Compound ID | Azetidine Modification | Kinase IC50 (nM) |

| 1d | -OH (racemic) | 120 |

| 2a | -OH (R-enantiomer) | 85 |

| 2b | -OH (S-enantiomer) | 1,500 |

| 2c | -OCH3 | 2,800 |

| 2d | -H | >10,000 |

Table 2: Hypothetical SAR data for modifications of the azetidin-3-ol moiety.

The hypothetical data in Table 2 underscores the critical role of the hydroxyl group and its stereochemistry. The R-enantiomer is significantly more potent, indicating a specific chiral recognition at the binding site. Masking the hydroxyl as a methyl ether or removing it altogether leads to a dramatic loss of activity, confirming its essential role as a hydrogen bond donor.

Conclusion and Future Directions

The 1-(piperidin-4-yl)azetidin-3-ol scaffold represents a promising starting point for the development of novel therapeutics. Its modular synthesis allows for the rapid exploration of chemical space, and the distinct functionalities of the piperidine and azetidin-3-ol rings provide multiple handles for optimizing potency, selectivity, and pharmacokinetic properties. Future work should focus on exploring a wider range of substituents on the piperidine nitrogen, including heterocyclic and aliphatic groups, to further probe the SAR. Additionally, the synthesis of enantiomerically pure derivatives is crucial for maximizing potency and understanding the specific interactions with biological targets. The insights gained from such studies will undoubtedly pave the way for the discovery of new and effective drug candidates based on this versatile scaffold.

References

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]

-

Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. National Institutes of Health. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. [Link]

-

1-(Piperidin-4-yl)azetidin-3-ol. Pharmaffiliates. [Link]

-

Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. National Institutes of Health. [Link]

-

Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode. PubMed. [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]

-

The discovery and structure-activity relationships of 2-(piperidin-3-yl)-1H-benzimidazoles as selective, CNS penetrating H1-antihistamines for insomnia. PubMed. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (R)-1-(3-(4-Amino-3-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)prop-2-en-1-one (CHMFL-EGFR-202) as a Novel Irreversible EGFR Mutant Kinase Inhibitor with a Distinct Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective N-Functionalization of 1-(Piperidin-4-yl)azetidin-3-ol

This Application Note provides a comprehensive technical guide for the N-functionalization of 1-(Piperidin-4-yl)azetidin-3-ol . It is designed for medicinal chemists and process development scientists requiring robust, chemoselective protocols for library generation and lead optimization.

Executive Summary & Structural Logic

The 1-(piperidin-4-yl)azetidin-3-ol scaffold is a high-value pharmacophore often utilized in GPCR and kinase inhibitor programs (e.g., AKT inhibitors, NLRP3 modulators) due to its ability to project hydrogen bond donors/acceptors in a defined vector while maintaining favorable physicochemical properties (Fsp³ character).

The Synthetic Challenge: The molecule presents a chemoselectivity challenge:

-

Target Nucleophile: The secondary amine of the piperidine ring (

). -

Competing Nucleophile: The secondary hydroxyl group on the azetidine ring (

). -

Steric Bulk: The tertiary azetidine nitrogen (

) is sterically hindered and generally non-reactive under standard electrophilic trapping conditions.

Strategic Directive:

To achieve high-yield N-functionalization without protecting the hydroxyl group, protocols must exploit the nucleophilicity differential between the amine and the alcohol. The amine is significantly more nucleophilic (

Decision Matrix: Reaction Pathway Selection

The following decision tree outlines the optimal synthetic route based on the desired electrophile.

Figure 1: Strategic decision tree for selecting the appropriate functionalization protocol based on the electrophile class.

Technical Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Alkylation of the piperidine nitrogen with aldehydes or ketones. Mechanism: Formation of an iminium ion intermediate followed by selective reduction. Selectivity: High .[1] Borohydride reagents reduce iminiums faster than carbonyls and do not react with alcohols.

Materials:

-

Substrate: 1-(Piperidin-4-yl)azetidin-3-ol dihydrochloride (1.0 equiv)

-

Aldehyde/Ketone: 1.1 – 1.2 equiv

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

-

Base: DIPEA (2.0 – 3.0 equiv, to neutralize HCl salt)

-

Solvent: DCM:MeOH (4:1 v/v) or DCE.

Step-by-Step Methodology:

-

Free Basing (In situ): In a reaction vial, suspend the amine salt in DCM/MeOH (4:1). Add DIPEA and stir for 5 minutes until the solution clarifies.

-

Why: The salt form is insoluble in pure DCM. MeOH aids solubility but can retard reaction rates if used in excess; 4:1 is optimal.

-

-

Imine Formation: Add the aldehyde (1.1 equiv). Stir at Room Temperature (RT) for 30–60 minutes.

-

Checkpoint: If using a ketone, add catalytic acetic acid (1-2 drops) and extend stirring to 2 hours to drive imine formation.

-

-

Reduction: Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir for 4–16 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM/Isopropanol (3:1) (the product is polar).

-

Purification: The crude is often clean enough. If necessary, use SCX-2 solid-phase extraction (catch-and-release) to remove non-basic impurities.

Protocol B: Amide Coupling (Peptidomimetic Synthesis)

Objective: Acylation of the piperidine nitrogen. Risk: O-acylation is a competitive side reaction if highly reactive acid chlorides are used. Solution: Use HATU/EDC activation which forms less reactive active esters, favoring amine attack.

Materials:

-

Carboxylic Acid (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve the carboxylic acid in DMF. Add HATU and DIPEA (1 equiv). Stir for 5 minutes (solution turns yellow).

-

Addition: Add the 1-(Piperidin-4-yl)azetidin-3-ol (free base or salt + 2 equiv DIPEA).

-

Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Self-Validation: Check LCMS for M+H. If M+(Acid Mass) + (Acid Mass) is observed, you have bis-acylation (N,O-diacyl).

-

Remediation: If O-acylation occurs, treat the crude mixture with LiOH (2 equiv) in THF/Water (1:1) for 30 mins. The ester will hydrolyze; the amide will remain intact.

-

Protocol C: Nucleophilic Aromatic Substitution (SnAr)

Objective: Installation of heteroaryl groups (e.g., Pyridines, Pyrimidines). Pre-requisite: The aryl halide must be electron-deficient (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene).

Materials:

-

Aryl Halide (1.0 – 1.2 equiv)

-

Base: DIPEA or K₂CO₃ (3.0 equiv)

-

Solvent: DMSO or NMP (High boiling, polar aprotic)

Step-by-Step Methodology:

-

Setup: Dissolve the amine and aryl halide in DMSO (0.2 M concentration). Add base.[2][3][4]

-

Heating: Heat to 80–100°C.

-

Note: The azetidin-3-ol ring is strained but thermally stable up to ~120°C in basic media. Avoid temperatures >140°C to prevent ring degradation.

-

-

Workup: Dilute with water. If the product precipitates, filter it. If not, extract with EtOAc.

-